tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-8-9-14-13-15(10-11-16(14)22)21-25-19(4,5)20(6,7)26-21/h10-11,13H,8-9,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYKMUEHDACGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, suggesting that its targets could be various organic compounds that participate in carbon-carbon bond formation.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions. In this process, the boronic acid moiety of the compound transfers an organic group to a metal catalyst, typically palladium. This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond.
Pharmacokinetics
Their metabolism often involves the conversion of the boronic acid group to a more polar metabolite, which facilitates excretion.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling. This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The efficacy and stability of “1-Boc-1,2,3,4-tetrahydro-quinoline-6-boronic acid pinacol ester” can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of reactions involving boronic acid derivatives. Moreover, the presence of a suitable base and a palladium catalyst is crucial for its participation in Suzuki-Miyaura cross-coupling.
Biological Activity
The compound tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1912446-60-6) is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHBNO
Molecular Weight: 359.27 g/mol
CAS Number: 1912446-60-6
The compound features a quinoline backbone modified with a tert-butyl group and a dioxaborolane moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It has the potential to modulate receptor activities, influencing signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity: Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties: Its interaction with bacterial membranes could lead to antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Modulates metabolic enzymes |
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of various quinoline derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. The IC value was determined to be around 15 µM.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth. The mode of action was suggested to involve disruption of bacterial membrane integrity.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its bioactive properties. The incorporation of the dioxaborolane moiety is significant as it can enhance the compound's solubility and stability in biological systems.
Case Studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has indicated that the dioxaborolane group can facilitate targeted delivery of therapeutic agents in cancer treatment protocols.
Organic Synthesis
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline is utilized as a building block in organic synthesis. Its unique structure allows for diverse functionalization and modification.
Synthesis Pathways:
The compound can be synthesized via the following general pathway:
- Formation of Dioxaborolane : The dioxaborolane moiety is synthesized from boronic acids.
- Quinoline Derivation : The quinoline structure can be introduced through cyclization reactions involving appropriate precursors.
Catalysis
The compound has potential applications as a catalyst or ligand in various chemical reactions. Its boron-containing structure allows it to participate in reactions such as Suzuki coupling and other cross-coupling reactions.
Research Findings:
Studies have shown that compounds with dioxaborolane functionalities can improve reaction yields and selectivity in cross-coupling processes.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, typically involving palladium-catalyzed Miyaura borylation. A tert-butyl-protected dihydroquinoline precursor is reacted with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key factors include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
- Temperature : 80–100°C for 12–24 hours. Yield optimization requires rigorous exclusion of moisture/oxygen and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : Confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and dihydroquinoline backbone.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 310.21 g/mol).
- HPLC : Assess purity (>97% for reliable cross-coupling reactions).
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and B-O stretches (~1350 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon/nitrogen) at –20°C in a sealed container. The boronate ester is moisture-sensitive and may hydrolyze to the boronic acid if exposed to humidity. Desiccants like molecular sieves are recommended .
Advanced Research Questions
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what are its limitations?
The boronate ester acts as a stable surrogate for boronic acids, enabling coupling with aryl halides. Key considerations:
- Electrophile compatibility : Best with aryl iodides/bromides; chlorides require stronger bases (e.g., K₃PO₄).
- Solvent/base system : Use DME/H₂O with Na₂CO₃ or Cs₂CO₃.
- Side reactions : Competitive protodeboronation may occur with electron-deficient substrates. Monitor via LC-MS and optimize ligand choice (e.g., XPhos enhances reactivity) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydroquinoline core?
The 6-position boronate group directs electrophilic substitution to the 5- or 7-positions. For selective modifications:
- Directed ortho-metalation : Use LDA/TMP to deprotonate specific positions.
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc for amines).
- Computational modeling : DFT calculations predict electron density distribution to guide functionalization .
Q. How can researchers resolve contradictions in reported reaction yields across studies?
Discrepancies often arise from:
- Impurity profiles : Unoptimized purification (e.g., residual Pd in catalysis).
- Moisture sensitivity : Use of anhydrous solvents vs. technical-grade reagents.
- Substrate ratios : Stoichiometric excess of boronate (1.2–1.5 eq.) improves conversion. Reproduce protocols with controlled variables and validate via kinetic studies .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
